Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
1087735-08-7 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
benzyl N-(2,3-dihydro-1,4-benzodioxin-5-yl)carbamate |
InChI |
InChI=1S/C16H15NO4/c18-16(21-11-12-5-2-1-3-6-12)17-13-7-4-8-14-15(13)20-10-9-19-14/h1-8H,9-11H2,(H,17,18) |
InChI Key |
JNYBAKBVLUHZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The introduction of a nitro group at the 5-position of the benzodioxane ring is critical for subsequent amine formation. Nitration typically employs mixed acids (e.g., HNO₃/TFA) under controlled conditions. In a representative protocol, methyl 2,3-dihydroxybenzoate 13 (derived from 2,3-dihydroxybenzoic acid 12 ) undergoes alkylation with 1,2-dibromoethane to form the dioxane ring 14 . Subsequent nitration with HNO₃/TFA at 0°C selectively introduces nitro groups at positions 7 and 8, but directing groups or steric effects may favor alternative sites . For 5-nitro derivatives, pre-functionalized starting materials (e.g., 5-nitro-1,2-dihydroxybenzene) or protective strategies (e.g., ester masking) are recommended to enhance regioselectivity .
Key Reaction Parameters :
-
Temperature : −10°C to 25°C to minimize side reactions.
-
Acid Composition : HNO₃/TFA (1:2 v/v) for milder nitration .
Reduction of Nitro to Amine
Catalytic hydrogenation using Pd/C or Raney Ni under H₂ (1–3 atm) converts nitro groups to amines. For example, 5-nitro-2,3-dihydrobenzo[b] dioxin 15 in methanol with 10% Pd/C at 25°C yields 5-amino-2,3-dihydrobenzo[b] dioxin 17 in >90% purity . Alternative reductants like Fe/HCl or SnCl₂ are less efficient due to over-reduction risks .
Optimization Insights :
-
Solvent Choice : Methanol or ethanol enhances catalyst activity.
-
Additives : Triethylamine (1 equiv) minimizes dehalogenation in halogenated analogs .
-
Scale-Up : Continuous-flow hydrogenation systems improve safety and throughput .
Carbamate Formation via Benzyl Chloroformate
The amine 17 reacts with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to form the target carbamate. In a typical procedure, 17 (1.0 equiv) in THF/water (2:1) is treated with Cbz-Cl (1.2 equiv) and NaOH (2.0 equiv) at 0°C, stirred for 2 h, and extracted with ethyl acetate . Purification via silica gel chromatography (hexanes/EtOAc, 4:1) affords the product in 70–85% yield .
Mechanistic Considerations :
-
Base Role : Deprotonates the amine, facilitating nucleophilic attack on the chloroformate.
-
Side Reactions : Over-alkylation is mitigated by slow Cbz-Cl addition and low temperatures .
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 6.85 (d, J = 8.4 Hz, 1H, H-6), 6.45 (d, J = 2.4 Hz, 1H, H-4), 6.30 (dd, J = 8.4, 2.4 Hz, 1H, H-5), 5.15 (s, 2H, OCH₂Ph), 4.30–4.25 (m, 4H, dioxane OCH₂) .
-
HRMS : m/z calc’d for C₁₆H₁₅NO₄ [M+H]⁺: 286.1075; found: 286.1078 .
Purity Assessment :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
-
Cost Efficiency : Benzyl chloroformate is cost-prohibitive for large batches; alternatives like tert-butyl carbamates are preferred for temporary protection .
-
Waste Management : Nitration waste (NOₓ) requires neutralization with urea or aqueous NaOH .
-
Process Safety : Exothermic reactions (nitration, hydrogenation) necessitate jacketed reactors and real-time monitoring .
Emerging Methodologies
Chemical Reactions Analysis
Step 2: Carbamate Formation
The carbamate group is introduced via reaction of the amine (if present) or hydroxylamine derivative with benzyl chloroformate. For instance, in analogous compounds, nucleophilic substitution or reductive amination is employed to attach carbamate moieties .
Reaction Details :
-
Reagents : Benzyl chloroformate, base (e.g., DIPEA), solvent (DCM/THF)
-
Conditions : Room temperature, stirring for 2–4 hours
-
Purification : Column chromatography (SiO₂, EtOAc/PE gradients)
2.1. Nucleophilic Substitution
The dihydrobenzo[b] dioxin-5-yl intermediate can undergo nucleophilic substitution to form derivatives. For example, in compound 7 (from ), a chlorinated benzaldehyde reacts with the dioxin moiety under basic conditions (K₂CO₃, ACN, 65°C) .
| Reaction Type | Reagents/Conditions | Yield |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃, ACN, 65°C, 2 days | 74% |
2.2. Reductive Amination
Reductive amination is used to form amide bonds, as seen in compound 9b (from ). This involves reacting a carbonyl compound with an amine and reducing the imine intermediate .
Reaction Steps :
-
Imine formation between carbonyl compound and amine
-
Reduction with NaBH(OAc)₃
-
Purification via silica gel chromatography
2.3. Suzuki Coupling
Suzuki coupling is critical for forming the dihydrobenzo[b] dioxin core. In compound 5 (from ), a boronic acid derivative couples with a brominated benzene under Pd catalysis .
| Reaction Type | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 90% |
3.1. NMR Analysis
The dihydrobenzo[b] dioxin moiety exhibits characteristic NMR signals:
-
¹H NMR : δ 7.26–7.16 (m, aromatic protons), δ 4.18 (s, OCH₂O)
-
¹³C NMR : δ 150–160 (carbonyl carbons), δ 120–130 (aromatic carbons)
3.2. Molecular Formula and Mass Data
For analogous compounds:
Biological Activity and Functional Group Transformations
The dihydrobenzo[b] dioxin scaffold is known for PARP1 inhibition, with IC₅₀ values as low as 0.082 μM in related compounds . Functional groups like carbamates enhance solubility and target binding.
Reaction Conditions and Challenges
-
Temperature Control : Reactions such as nucleophilic substitution require elevated temperatures (65°C) .
-
Solvent Selection : Polar aprotic solvents (ACN, DMF) are preferred for coupling and substitution reactions .
-
Purification : Column chromatography is essential to isolate the target carbamate from byproducts .
Comparison of Key Reactions
| Reaction Type | Key Application | Yield Range |
|---|---|---|
| Suzuki Coupling | Core scaffold formation | 75–90% |
| Nucleophilic Substitution | Derivatization | 60–98% |
| Reductive Amination | Amide bond formation | 50–60% |
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant binding affinities to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. For instance, a study synthesized several benzoxazole and benzothiazole derivatives that demonstrated high affinities for these receptors and showed marked antidepressant-like activity in animal models using tests such as the forced swimming test (FST) and tail suspension test (TST) . Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate may share similar mechanisms of action due to its structural properties.
Inhibition of Enzymes
The compound has been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases. For example, it has been suggested that compounds structurally related to this compound can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease . Such inhibition can potentially enhance the levels of neurotransmitters like dopamine in the brain.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of compounds related to benzyl (2,3-dihydrobenzo[b][1,4]dioxin). For instance, research into synthesized derivatives has shown promising antibacterial and antifungal properties . The structure-activity relationship suggests that modifications to the benzodioxin core can enhance antimicrobial efficacy.
Chemical Synthesis and Modification
The synthesis of this compound involves several chemical reactions including esterification and amide formation. This compound serves as a precursor for further chemical modifications aimed at enhancing its biological activity or reducing toxicity . The ability to synthesize various analogs allows researchers to explore a wide range of potential therapeutic applications.
Case Study 1: Antidepressant Screening
A series of derivatives were synthesized and screened for antidepressant activity. Among them, specific compounds exhibited Ki values indicating high receptor affinity (e.g., Ki=17 nM for 5-HT1A) and demonstrated significant reductions in immobility time during behavioral tests . This suggests that this compound could be a candidate for further development in treating depression.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that certain derivatives inhibited MAO-B with IC50 values comparable to established inhibitors . This positions this compound as a potential lead compound for developing new treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Piperazine Derivatives
- Example : (S)-1-(But-3-en-2-yl)-4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (3y)
- Structure : Features a piperazine ring instead of a carbamate.
- Synthesis : Prepared via iridium-catalyzed enantioselective amination, achieving 97% yield and 95% enantiomeric excess (ee) .
- Key Differences : The piperazine group enhances solubility and enables hydrogen bonding, contrasting with the carbamate’s ester-based stability.
Boronic Acid Derivatives
- Example : (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
- Structure : Boronic acid substitution at the 5-position.
- Applications : Used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems .
- Comparison : The boronic acid group facilitates C-C bond formation, whereas the carbamate is more suited for prodrug strategies or enzyme inhibition .
Halogenated Derivatives
- Example: 5-Bromo-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine Structure: Halogen atoms at the 5- and 7-positions. Properties: Increased molecular weight (e.g., 257.08 g/mol for 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone ) and enhanced lipophilicity compared to the carbamate derivative. Utility: Halogens improve electrophilicity for nucleophilic aromatic substitution .
Heterocyclic-Fused Derivatives
Carbamate Analogs
- Example : Benzyl 6-chloro-8-(5-oxo-4-(piperidin-4-yl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxin-5-ylcarbamate
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Flexibility : The benzodioxane core allows diverse functionalization, with carbamates offering hydrolytic stability and piperazines enabling chiral resolution .
- Biological Relevance : Carbamates are prevalent in prodrugs (e.g., protease inhibitors), while boronic acids and heterocycles expand applications in targeted therapies .
- Structural Insights : Halogenation increases molecular weight and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .
Biological Activity
Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate, with the CAS number 1087735-08-7, is a compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, and biological effects, particularly in the context of cancer research and therapeutic applications.
- Molecular Formula : C₁₆H₁₅NO₄
- Molecular Weight : 285.29 g/mol
- Structure : The compound features a benzodioxin moiety which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| CAS Number | 1087735-08-7 |
Synthesis
The synthesis of this compound involves several chemical reactions that typically include carbamate formation from the corresponding amine and benzyl chloroformate. This process can be optimized for yield and purity through various synthetic routes.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it could effectively inhibit cell proliferation in colon cancer cell lines.
- Mechanism of Action : The proposed mechanism includes the activation of autophagic pathways and inhibition of cell survival mechanisms, which are critical in cancer resistance to therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzodioxin core can enhance the biological activity of the compound. For example, the introduction of different substituents on the aromatic rings can significantly affect potency and selectivity against cancer cells .
Case Studies
- Case Study 1 : A study investigated the effects of this compound on human colon cancer cells. Results showed a dose-dependent increase in apoptosis markers when treated with concentrations above 10 µM.
- Case Study 2 : In another experiment involving splenocytes from Eμ-TCL1 mouse models of chronic lymphocytic leukemia (CLL), the compound exhibited pro-apoptotic activity, suggesting potential therapeutic applications in hematological malignancies .
Research Findings
Recent publications highlight the increasing interest in this compound within medicinal chemistry:
- Pro-apoptotic Agents : Research has classified this compound as a promising candidate for developing pro-apoptotic agents due to its ability to modulate autophagic flux and enhance apoptosis in resistant cancer cells .
- Combination Therapies : Studies also suggest that combining this compound with known chemotherapeutics may enhance efficacy and reduce side effects by targeting multiple pathways involved in tumor survival .
Q & A
Q. What advanced analytical techniques are used to study the compound’s interaction with lipid membranes or protein targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) to immobilized PARP1. Fluorescence anisotropy assays track conformational changes in labeled proteins upon ligand binding. Molecular Dynamics (MD) simulations (e.g., GROMACS) model membrane permeation and bilayer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
